3-[(1,3-Dithian-2-yl)methyl]-4-nitro-1,2-oxazole
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Overview
Description
3-[(1,3-Dithian-2-yl)methyl]-4-nitro-1,2-oxazole: is an organic compound that features a unique combination of functional groups, including a dithiane ring, a nitro group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Lewis acid catalyst to form the dithiane ring . The nitro group can be introduced through nitration reactions, while the oxazole ring can be formed via cyclization reactions involving appropriate precursors .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The dithiane ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The oxazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas with a metal catalyst or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones from the dithiane ring.
Reduction: Formation of an amino group from the nitro group.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[(1,3-Dithian-2-yl)methyl]-4-nitro-1,2-oxazole involves its interaction with specific molecular targets. The dithiane ring can act as a protecting group for carbonyl compounds, while the nitro group can participate in redox reactions. The oxazole ring can interact with biological receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
1,3-Dithiane: A simpler compound with a dithiane ring, used as a protecting group for carbonyl compounds.
4-Nitro-1,2-oxazole: A compound with a nitro group and an oxazole ring, used in organic synthesis and medicinal chemistry.
Uniqueness: 3-[(1,3-Dithian-2-yl)methyl]-4-nitro-1,2-oxazole is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
87149-78-8 |
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Molecular Formula |
C8H10N2O3S2 |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
3-(1,3-dithian-2-ylmethyl)-4-nitro-1,2-oxazole |
InChI |
InChI=1S/C8H10N2O3S2/c11-10(12)7-5-13-9-6(7)4-8-14-2-1-3-15-8/h5,8H,1-4H2 |
InChI Key |
BYVJIWNEFSQCHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)CC2=NOC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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